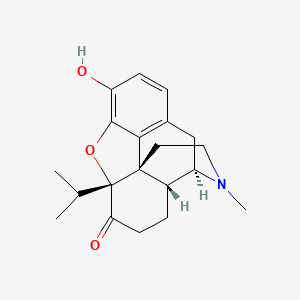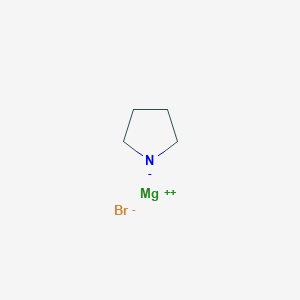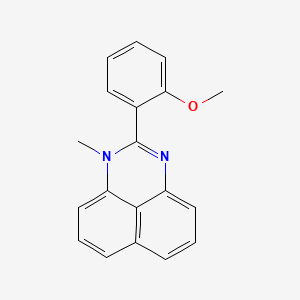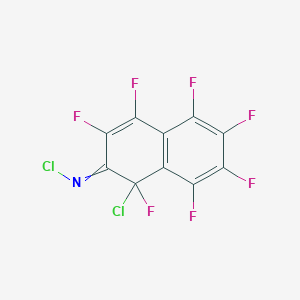![molecular formula C23H31N5O6 B14494177 1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide CAS No. 63095-82-9](/img/structure/B14494177.png)
1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes benzyloxycarbonyl, alanyl, aminoacryloyl, prolyl, and N-methylalaninamide groups. Its unique configuration makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide involves multiple steps, each requiring specific reagents and conditions The process typically begins with the protection of the amino groups using benzyloxycarbonyl (Cbz) groups This is followed by the coupling of alanyl and prolyl residues through peptide bond formation
Chemical Reactions Analysis
1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule, facilitated by reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide has several scientific research applications:
Chemistry: It is used in the study of peptide synthesis and the development of new synthetic methodologies.
Biology: The compound can be employed in the investigation of enzyme-substrate interactions and protein folding mechanisms.
Industry: It may be used in the production of specialized materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or cellular signaling processes.
Comparison with Similar Compounds
1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide can be compared with other similar compounds, such as:
N-Benzyloxycarbonyl-L-proline: This compound shares the benzyloxycarbonyl group and is used as a potent inhibitor of prolidase.
N-(L-Prolyl)-β-alanine: A derivative of the naturally occurring beta amino acid β-Alanine, used in peptide synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63095-82-9 |
|---|---|
Molecular Formula |
C23H31N5O6 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
benzyl N-[1-[[3-[2-[[1-(methylamino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxoprop-1-en-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C23H31N5O6/c1-14(19(29)24-4)25-21(31)18-11-8-12-28(18)22(32)16(3)26-20(30)15(2)27-23(33)34-13-17-9-6-5-7-10-17/h5-7,9-10,14-15,18H,3,8,11-13H2,1-2,4H3,(H,24,29)(H,25,31)(H,26,30)(H,27,33) |
InChI Key |
AQZMBUVOFXWOGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)NC(=O)C1CCCN1C(=O)C(=C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


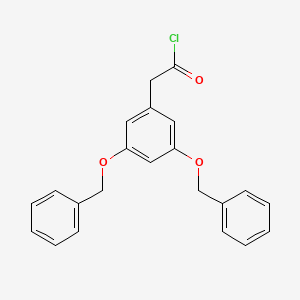
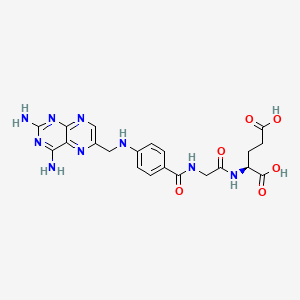
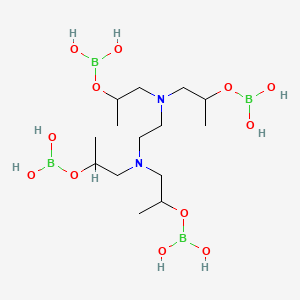
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)
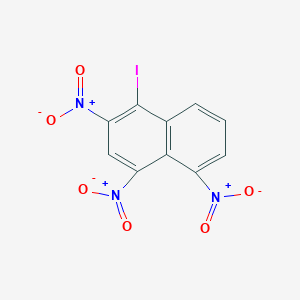
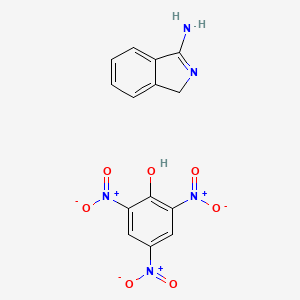
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)
